2-Methylpyrimidine-4-carbohydrazide
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Overview
Description
2-Methylpyrimidine-4-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-carbohydrazide typically involves the reaction of ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate with hydrazine hydrate. The reaction is carried out under microwave irradiation for 2-3 minutes, resulting in the formation of the desired hydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The process may include steps such as esterification, hydrazinolysis, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Methylpyrimidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of nucleic acids. These actions contribute to its potential therapeutic effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Methylpyrimidine-4-carboxylate: A precursor in the synthesis of 2-Methylpyrimidine-4-carbohydrazide.
6-Hydroxy-2-methylpyrimidine-4-carbohydrazide: A closely related compound with similar chemical properties.
Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
89691-94-1 |
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Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-methylpyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-4-8-3-2-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChI Key |
SVGJBFNWPZSNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)NN |
Origin of Product |
United States |
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